molecular formula C19H22N6O4S B2480238 2,5-dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide CAS No. 1020977-45-0

2,5-dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2480238
CAS No.: 1020977-45-0
M. Wt: 430.48
InChI Key: LKHHUMSZOVSFAA-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N6O4S and its molecular weight is 430.48. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Enzyme Inhibition Activities

Sulphonamides Incorporating 1,3,5-triazine Motifs

This research explored benzenesulfonamides with 1,3,5-triazine structures for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are linked to diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The study found moderate antioxidant activities and significant inhibition against AChE and BChE by compounds within this series (Nabih Lolak et al., 2020).

Schiff Bases of Sulfa Drugs and Their Enzyme Inhibition

Enzyme Inhibition by Schiff Bases

New Schiff bases derived from sulfamethoxazole and sulfisoxazole exhibited inhibitory activities against enzymes such as cholesterol esterase, tyrosinase, α-amylase, and α-glucosidase. Molecular docking studies were conducted to understand the interactions between these inhibitors and enzymes, suggesting potential therapeutic applications (S. Alyar et al., 2019).

Synthesis and Characterization of Sulfonamide Derivatives

Novel Pyrrolo[2,3-D]Pyrimidine Derivatives

Research into the synthesis of pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety demonstrated the potential for creating new compounds with varied biological activities. This study highlights the versatility of sulfonamide groups in the development of pharmaceuticals (M. Khashi et al., 2014).

Ligands for Metal Coordination

N-[2-(Pyridin-2-yl)ethyl]-derivatives

These compounds, incorporating methane-, benzene-, and toluenesulfonamide, were studied for their potential as ligands in metal coordination. Their molecular and supramolecular structures offer insights into their interactions with metals, which is critical for the design of metal-based drugs or catalysts (Danielle L Jacobs et al., 2013).

Polymerization Catalysts

Ethylene Polymerization

Palladium alkyl complexes containing bis(aryl)phosphino-toluenesulfonate ligands were investigated for their ability to polymerize ethylene. This research contributes to the development of new catalysts for polymer production, highlighting the role of sulfonamide derivatives in enhancing catalytic efficiency (J. Vela et al., 2007).

Properties

IUPAC Name

2,5-dimethoxy-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-28-14-6-7-15(29-2)16(13-14)30(26,27)22-12-11-21-18-8-9-19(25-24-18)23-17-5-3-4-10-20-17/h3-10,13,22H,11-12H2,1-2H3,(H,21,24)(H,20,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHHUMSZOVSFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.